molecular formula C19H19NO4 B13188962 2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid

2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid

Cat. No.: B13188962
M. Wt: 325.4 g/mol
InChI Key: DZQYCUWXIHKGDJ-UHFFFAOYSA-N
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Description

2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the tetrahydroisoquinoline core, which is further linked to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the benzyloxycarbonyl group: This step involves the protection of the amine group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

    Attachment of the acetic acid moiety: The final step involves the alkylation of the tetrahydroisoquinoline core with a suitable acetic acid derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) are commonly used.

    Substitution: Nucleophiles like alcohols or amines can be used in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Benzyloxycarbonyl group is converted to carboxylic acids.

    Reduction: Formation of free amine.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with enzymes or receptors without being degraded. The tetrahydroisoquinoline core can bind to various biological targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid is unique due to its specific structural features, such as the combination of the tetrahydroisoquinoline core with the benzyloxycarbonyl and acetic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

2-(2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-5-yl)acetic acid

InChI

InChI=1S/C19H19NO4/c21-18(22)11-15-7-4-8-16-12-20(10-9-17(15)16)19(23)24-13-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,21,22)

InChI Key

DZQYCUWXIHKGDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)CC(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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